molecular formula C17H22ClNO B3085659 (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride CAS No. 1158242-01-3

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride

Cat. No. B3085659
CAS RN: 1158242-01-3
M. Wt: 291.8 g/mol
InChI Key: MUFJTZGXJUANLL-UHFFFAOYSA-N
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Description

4-Ethoxy-benzyl)-phenethyl-amine hydrochloride (4-EBP-HCl) is a synthetic compound that has been widely studied for its potential applications in the fields of neuroscience, pharmacology, and biochemistry. It is an analog of the neurotransmitter dopamine, and has been shown to have a number of beneficial effects on the central nervous system. 4-EBP-HCl has been used in various research studies to investigate the effects of dopamine on behavior, cognition, and reward-seeking behaviors.

Scientific Research Applications

(4-Ethoxy-benzyl)-phenethyl-amine hydrochloride has been used in a variety of scientific research applications. It has been studied in the fields of neuroscience, pharmacology, and biochemistry. It has been used to investigate the effects of dopamine on behavior, cognition, and reward-seeking behaviors. It has also been used to investigate the effects of dopamine on the physiology of the brain, including its effects on learning and memory, motivation, and reward-seeking behaviors.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride in laboratory experiments include its ability to increase dopamine levels in the brain and its ability to act as a partial agonist of the dopamine D2 receptor. However, there are some limitations to using this compound in laboratory experiments. For example, its effects on behavior, cognition, and reward-seeking behaviors may not be as pronounced as with other dopamine agonists.

Future Directions

Future research on (4-Ethoxy-benzyl)-phenethyl-amine hydrochloride could focus on its effects on other neurotransmitter systems, such as glutamate and GABA. Additionally, research could focus on its effects on other aspects of behavior, such as decision-making and impulse control. Further research could also investigate the effects of this compound on memory and learning, as well as its potential therapeutic applications. Finally, research could explore the potential side effects of this compound, as well as its potential interactions with other medications.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-19-17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFJTZGXJUANLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.